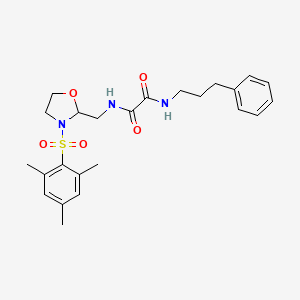

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-17-14-18(2)22(19(3)15-17)33(30,31)27-12-13-32-21(27)16-26-24(29)23(28)25-11-7-10-20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATHKCUJTHIWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide typically involves multiple steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced through a sulfonylation reaction, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with an amine, followed by coupling with the oxazolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related oxalamides from the evidence, focusing on substituents, synthesis, and biological/metabolic properties:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*Hypotheses based on structural analogs.

Key Comparative Analysis

Substituent Effects on Bioactivity Target Compound: The mesitylsulfonyl group may enhance stability or target binding via sulfonyl-aryl interactions, while the phenylpropyl chain increases lipophilicity. These features contrast with ’s thiazole-containing compound (13), which showed antiviral activity via stereospecific binding to HIV entry targets .

Metabolic Stability

- The target’s mesitylsulfonyl group may resist hydrolysis compared to ’s dimethoxybenzyl compound, which undergoes rapid hepatocyte metabolism without amide cleavage. Sulfonamides are typically metabolized via cytochrome P450 enzymes, suggesting possible CYP-mediated oxidation pathways for the target .

Synthetic Strategies

- The target compound’s synthesis likely involves coupling mesitylsulfonyl-oxazolidine and phenylpropyl amine precursors, analogous to methods in (e.g., amine reactions with oxalyl derivatives, purification via silica chromatography) .

Physicochemical Properties

- Hydrophobicity : The phenylpropyl chain (target) vs. hydroxypropyl () or pyridylethyl () groups highlights trade-offs between membrane permeability (target) and aqueous solubility (hydrophilic analogs).

- Electronic Effects : The electron-withdrawing mesitylsulfonyl group may stabilize the oxalamide core compared to electron-donating groups like dimethoxybenzyl .

Research Findings and Implications

- Antiviral Potential: Structural similarities to ’s HIV entry inhibitors suggest the target compound could be optimized for antiviral activity, particularly if the mesitylsulfonyl group engages with viral envelope proteins .

- Enzyme Inhibition : Adamantyl-based oxalamides () inhibit soluble epoxide hydrolase (sEH), a target in inflammation and pain. The mesitylsulfonyl group’s bulk and polarity may offer unique sEH binding modes .

- Metabolic Challenges : Unlike ’s rapidly metabolized dimethoxybenzyl compound, the target’s sulfonamide may require evaluation for CYP-mediated interactions or sulfonyl cleavage susceptibility .

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound with potential biological activity. This compound features a unique combination of functional groups, including an oxazolidine ring, a mesitylsulfonyl group, and a phenylpropyl moiety. The structural characteristics suggest diverse applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula for this compound is C21H32N4O6S, with a molecular weight of approximately 456.5 g/mol. The presence of the oxazolidine ring and sulfonyl group is notable for their roles in biological interactions.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The oxazolidine structure can facilitate binding to these targets, while the mesitylsulfonyl group may enhance the compound's reactivity and solubility in biological systems. Research indicates that compounds with similar structures have shown antibacterial, antifungal, and antiproliferative activities, suggesting that this compound could exhibit similar properties.

Antimicrobial Properties

Research on related oxalamides has demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that certain oxalamide derivatives can inhibit the growth of various bacterial strains and fungi. The introduction of the mesitylsulfonyl group may enhance these effects due to its electron-withdrawing nature, which can stabilize reactive intermediates during interactions with microbial targets.

Antiproliferative Effects

Compounds containing oxazolidine rings have been investigated for their antiproliferative properties against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells. Preliminary studies suggest that this compound could be evaluated for similar activities, particularly in targeting specific pathways involved in tumor growth .

Case Studies

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazolidine Ring : This can be achieved through cyclization reactions involving amino alcohols and suitable aldehydes or ketones.

- Introduction of the Mesitylsulfonyl Group : Sulfonylation using mesitylsulfonyl chloride under basic conditions.

- Attachment of the Phenylpropyl Group : This can be accomplished via nucleophilic substitution reactions.

Research Applications

The compound has potential applications in:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the oxazolidinone core. Key steps include:

- Step 1 : Formation of the oxazolidin-2-ylmethyl intermediate via ring-opening of epoxides or cyclization of amino alcohols under acidic conditions .

- Step 2 : Sulfonylation of the oxazolidinone using mesitylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Step 3 : Coupling with 3-phenylpropylamine via an oxalamide linkage using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

- Critical Factors : Temperature control (<0°C during sulfonylation), solvent polarity (e.g., THF for amide coupling), and purification via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of mesitylsulfonyl (δ 2.2–2.6 ppm for methyl groups), oxazolidinone (δ 3.8–4.5 ppm for CH₂), and oxalamide (δ 7.2–8.1 ppm for NH) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₉N₃O₅S: 487.1784) .

- X-ray crystallography : Resolves spatial arrangement of the sulfonyl and oxalamide groups, critical for SAR studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in aqueous buffers (logP ~3.2) .

- Stability : Degrades in basic conditions (pH >9) due to sulfonamide hydrolysis. Store at -20°C under inert gas to prevent oxidation of the oxazolidinone ring .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Use orthogonal assays (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) to identify concentration-dependent selectivity .

- Off-Target Profiling : Employ kinase or GPCR panels to rule out non-specific interactions. For example, mesitylsulfonyl derivatives may inhibit carbonic anhydrase isoforms, confounding results .

- Metabolite Screening : LC-MS/MS to detect hydrolyzed byproducts (e.g., free oxalamide) that could contribute to observed effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., oxalamide NH) with acetyl or PEG moieties to enhance bioavailability .

- Formulation : Nanoemulsions or liposomal encapsulation improve solubility and half-life in plasma .

- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots; introduce fluorine atoms at vulnerable positions .

Q. How does the mesitylsulfonyl group influence target binding compared to other sulfonyl variants (e.g., 4-fluorophenylsulfonyl)?

- Methodological Answer :

- Molecular Docking : Mesitylsulfonyl’s steric bulk reduces off-target binding to serum albumin while enhancing hydrophobic interactions with enzyme active sites (e.g., MMP-9) .

- Free Energy Calculations : Compare binding affinities (ΔG) using MD simulations; mesityl groups improve entropy-driven binding by displacing water molecules .

- SAR Studies : Replace mesityl with tosyl or dansyl groups; bioactivity drops by >50%, confirming its critical role .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., NF-κB or STAT3) in cell lines to assess pathway dependency .

- Thermal Proteome Profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts in cell lysates .

- Click Chemistry Probes : Introduce alkyne tags for pull-down assays and target identification via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.